5-Bromo-6-(but-3-yn-2-yloxy)pyridin-3-amine is a heterocyclic compound characterized by a pyridine ring substituted with a bromine atom and an alkyne moiety. Its molecular formula is and it has a molecular weight of approximately 255.11 g/mol. The compound features a unique structure that enhances its chemical reactivity and potential biological activity, making it an interesting subject for research in organic synthesis and medicinal chemistry.
The synthesis of 5-Bromo-6-(but-3-yn-2-yloxy)pyridin-3-amine typically involves the following steps:
In an industrial context, large-scale batch reactions may be employed with optimized conditions to enhance yield and purity.
5-Bromo-6-(but-3-yn-2-yloxy)pyridin-3-amine has diverse applications in various fields:
Interaction studies focus on understanding how 5-Bromo-6-(but-3-yn-2-yloxy)pyridin-3-amine interacts with biological targets. These studies aim to identify specific enzymes or receptors that the compound modulates, contributing to its observed biological activities. Ongoing research is exploring its mechanisms of action, including binding affinities and selectivity towards various targets .
Several compounds share structural similarities with 5-Bromo-6-(but-3-yn-2-yloxy)pyridin-3-amine, each varying in functional groups and biological activity:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 5-Bromo-2-methoxypyridin-3-amine | C10H11BrN2O | Contains a methoxy group instead of an alkyne group |
| 6-Bromo-3-amino-pyridine | C6H7BrN2 | Lacks the alkyne group; simpler structure |
| 5-Bromo-pyridin derivatives | Various | Similar structure but often lack unique functionalities |
| 5-Bromo-N-(pyridinyl) derivatives | Various | Varying substituents that influence reactivity |
The uniqueness of 5-Bromo-6-(but-3-yn-2-yloxy)pyridin-3-amine lies in its specific substituents, particularly the butyne moiety, which enhances its reactivity and potential for forming diverse derivatives. This characteristic makes it valuable for both synthetic applications and biological studies.